molecular formula C20H25N3O5S B14965823 Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate

Cat. No.: B14965823
M. Wt: 419.5 g/mol
InChI Key: NZSSTDAPMXJKSY-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is a significant structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-aminobenzamide and various alkylating agents. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as cancer therapeutics.

    Piperidine Derivatives: Compounds like piperidine-3-carboxylate, which have similar structural features and chemical properties.

Uniqueness

Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29)

InChI Key

NZSSTDAPMXJKSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC

Origin of Product

United States

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